4-Amino-3-methyl-1-(4-methylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
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Overview
Description
4-Amino-3-methyl-1-(4-methylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex organic compound that belongs to the class of pyrazoloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-1-(4-methylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 4-methylbenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-amine under acidic conditions to form an intermediate, which is then cyclized to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methyl-1-(4-methylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Amino-3-methyl-1-(4-methylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and dyes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved may include signal transduction and metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-methylphenol
- 4-Amino-3-methylbenzoic acid
- 4-Amino-3-methylbenzamide
Uniqueness
4-Amino-3-methyl-1-(4-methylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its pyrazoloquinoline core differentiates it from other similar compounds, making it a valuable target for drug development and research .
Properties
Molecular Formula |
C24H22N4O |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-amino-3-methyl-1-(4-methylphenyl)-7-phenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C24H22N4O/c1-14-8-10-18(11-9-14)28-24-21(15(2)27-28)23(25)22-19(26-24)12-17(13-20(22)29)16-6-4-3-5-7-16/h3-11,17H,12-13H2,1-2H3,(H2,25,26) |
InChI Key |
JOAJBGSRRCEWSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC4=C(C(=O)CC(C4)C5=CC=CC=C5)C(=C3C(=N2)C)N |
Origin of Product |
United States |
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